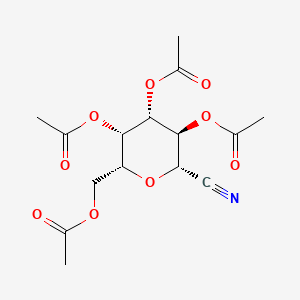

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide

Descripción general

Descripción

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is a complex organic compound known for its significant role in various biochemical and industrial applications. This compound is characterized by its intricate molecular structure, which includes multiple acetyl groups attached to a galactopyranosyl cyanide backbone. It is commonly used in the synthesis of carbohydrates and glycoconjugates, making it a valuable tool in the study of cell-surface interactions and drug design.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide typically involves the acetylation of beta-D-galactopyranosyl cyanide. This process can be achieved through the reaction of beta-D-galactopyranosyl cyanide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the galactopyranosyl moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide undergoes various chemical reactions, including:

Substitution Reactions: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding beta-D-galactopyranosyl cyanide.

Condensation Reactions: It can participate in condensation reactions to form more complex glycoconjugates.

Common Reagents and Conditions

Acetic Anhydride: Used for acetylation reactions.

Pyridine: Acts as a catalyst in acetylation.

Water or Acidic Conditions: Used for hydrolysis reactions.

Major Products Formed

Beta-D-Galactopyranosyl Cyanide: Formed upon hydrolysis.

Various Glycoconjugates: Formed through condensation reactions with other carbohydrate molecules.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide serves as a versatile precursor in the synthesis of various glycosides and derivatives. For instance:

- Synthesis of Thiosemicarbazones : Recent studies have demonstrated the synthesis of thiosemicarbazones using this compound as a starting material. The resulting thiosemicarbazones exhibited significant antioxidant activity, suggesting potential applications in pharmaceuticals .

Table 1: Synthesis of Thiosemicarbazones

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde Thiosemicarbazone | Structure | Antioxidant | |

| 4-Hydroxybenzaldehyde Thiosemicarbazone | Structure | Antioxidant |

Biological Applications

The compound has been investigated for its biological properties:

- Antioxidant Activity : The thiosemicarbazones derived from this compound have shown promising antioxidant activity. This suggests potential therapeutic applications in oxidative stress-related diseases .

- Hepatoprotective Effects : In vitro studies indicated that certain derivatives possess hepatoprotective effects against cytotoxicity induced by D-galactosamine in liver cell lines. This highlights the potential for developing liver-protective agents from this compound .

Case Studies

- Study on Antioxidant Properties :

- Hepatoprotective Activity :

Mecanismo De Acción

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to carbohydrate-recognizing proteins, thereby influencing various biochemical processes. In drug design, it acts as a precursor for the synthesis of bioactive glycoconjugates that can modulate cellular functions and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl bromide

- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Uniqueness

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is unique due to its specific configuration and the presence of a cyanide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized glycoconjugates and in the study of carbohydrate-related biochemical processes.

Actividad Biológica

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is a glycosyl cyanide derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its acetylated galactopyranosyl structure, which plays a crucial role in its interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C13H17NO7

- CAS Number : 52443-07-9

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The acetyl groups enhance the lipophilicity of the compound, facilitating its membrane permeability and subsequent cellular uptake. Once inside the cell, it may exert effects through several mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific glycosidases and other enzymes, influencing metabolic pathways.

- Cell Signaling Modulation : It may affect signal transduction pathways by modulating receptor interactions.

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress .

Synthesis

The synthesis of this compound typically involves:

- Starting Material : Galactose derivatives.

- Reagents : Acetic anhydride for acetylation and cyanide sources for glycosylation.

- Methodology : Conventional and microwave-assisted techniques have been employed to enhance yields and reduce reaction times .

Antioxidant Activity

Recent studies have demonstrated that compounds derived from this compound exhibit significant antioxidant activity. For instance:

- Study Findings : Thiosemicarbazones synthesized from this compound showed notable in vitro and in vivo antioxidant effects. The antioxidant capacity was evaluated using various assays such as DPPH radical scavenging activity and FRAP (Ferric Reducing Antioxidant Power) tests .

| Compound | IC50 (µM) | Method of Evaluation |

|---|---|---|

| Thiosemicarbazone A | 25 | DPPH Scavenging |

| Thiosemicarbazone B | 30 | FRAP |

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic disorders:

- Case Study : Inhibition of alpha-glucosidase was observed with an IC50 value indicating moderate potency. This suggests potential applications in managing postprandial hyperglycemia in diabetic patients .

Glycosidase Substrates

Research indicates that this compound serves as a substrate for various glycosidases:

Propiedades

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h11-15H,6H2,1-4H3/t11-,12+,13-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSBDPDTERVBDN-AIEDFZFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472551 | |

| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52443-07-9 | |

| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.